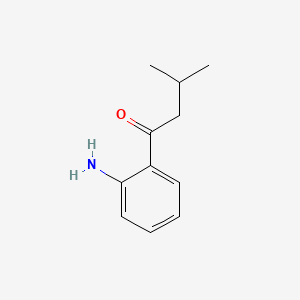

1-(2-Aminophenyl)-3-methylbutan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

56514-76-2 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(2-aminophenyl)-3-methylbutan-1-one |

InChI |

InChI=1S/C11H15NO/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3 |

InChI Key |

JEWPHZSADKGGRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=CC=CC=C1N |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Assembly

Established Synthetic Pathways for 1-(2-Aminophenyl)-3-methylbutan-1-one

Classical methods for the synthesis of aromatic ketones like this compound often involve multi-step sequences that have been refined over decades of organic chemistry research. A common and reliable approach is the Friedel-Crafts acylation. However, the presence of the amino group on the aromatic ring complicates this direct approach due to its basicity and potential to coordinate with the Lewis acid catalyst, as well as its strong activating and ortho-, para-directing nature, which can lead to polysubstitution or undesired isomers.

To circumvent these issues, a protecting group strategy is often employed. The amino group can be protected, for example, as an amide (e.g., acetanilide), which reduces its basicity and moderates its activating effect. The protected aniline (B41778) can then undergo Friedel-Crafts acylation with isovaleryl chloride or isovaleric anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves the deprotection of the amino group, typically by acid or base hydrolysis, to yield the desired this compound.

An alternative classical route involves the use of organometallic reagents. For instance, a Grignard reagent, such as isobutylmagnesium bromide, can react with a suitably protected 2-aminobenzonitrile (B23959) derivative. The initial reaction forms a ketimine intermediate, which upon acidic hydrolysis, yields the target ketone. Subsequent deprotection of the amino group would then provide this compound. This method offers good control over the regioselectivity of the acylation. rsc.org

A third classical approach is the Fries rearrangement of an O-acylated phenol. In a variation applicable here, an N-acylated aniline derivative could potentially undergo rearrangement, though this is less common for N-acyl compounds compared to their O-acyl counterparts.

In designing a synthesis for this compound, both convergent and divergent strategies can be conceptualized.

A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of final products, including this compound. For instance, 2-aminoacetophenone (B1585202) could serve as a starting point. While this specific precursor does not directly lead to the target compound, a more general intermediate like a protected 2-aminobenzaldehyde (B1207257) could be used. This aldehyde could be reacted with different Grignard reagents to produce a range of 1-(2-aminophenyl)alkan-1-ols, which could then be oxidized to the corresponding ketones. This strategy is particularly useful for generating a library of related compounds for structure-activity relationship studies.

Advanced and Sustainable Synthesis Techniques

Recent advances in synthetic organic chemistry have focused on developing more sustainable and efficient methods. These techniques aim to reduce waste, minimize energy consumption, and use less hazardous materials, aligning with the principles of green chemistry.

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental footprint. nih.govmdpi.com Key considerations include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. researchgate.netprimescholars.comjocpr.com For instance, catalytic methods are inherently more atom-economical than reactions that use stoichiometric reagents.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids, or conducting reactions under solvent-free conditions. unife.it

Energy Efficiency: Employing methods that allow reactions to be conducted at ambient temperature and pressure, or using energy-efficient techniques like microwave irradiation. youtube.com

Use of Renewable Feedstocks: While not always directly applicable to this specific molecule, the principle encourages the use of starting materials derived from renewable resources.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. mdpi.com This reduces waste and often leads to more selective reactions.

For example, a greener synthesis of this compound could involve a catalytic acylation reaction that avoids the use of stoichiometric Lewis acids, or a one-pot reaction that minimizes workup and purification steps between stages. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. youtube.comnih.govmdpi.comresearchgate.netsemanticscholar.org By using microwave irradiation, it is often possible to significantly reduce reaction times from hours to minutes, increase product yields, and improve product purity. For the synthesis of this compound, a microwave-assisted Suzuki or Heck coupling, followed by oxidation, could be a rapid and efficient route. The key advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can lead to different selectivities compared to conventional heating.

| Reaction Step | Conventional Heating | Microwave-Assisted |

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to good | Often higher |

| Side Reactions | Can be significant | Often reduced |

Flow chemistry , or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. researchgate.netnih.govmdpi.comgoogle.com In a flow synthesis of this compound, reagents would be continuously pumped through a reactor where they mix and react. The product stream would then exit the reactor for collection or further processing. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to highly reproducible results. Furthermore, hazardous intermediates can be generated and consumed in situ, minimizing the risks associated with their handling and storage.

| Parameter | Batch Chemistry | Flow Chemistry |

| Scalability | Can be challenging | Generally straightforward |

| Safety | Handling of large quantities of reagents can be hazardous | Small reaction volumes enhance safety |

| Reproducibility | Can vary between batches | Highly reproducible |

| Process Control | Less precise | Precise control over parameters |

Solvent-free reactions , also known as solid-state reactions or neat reactions, are highly desirable from a green chemistry perspective as they eliminate the environmental and health hazards associated with organic solvents. rsc.org These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support. For the synthesis of this compound, a solvent-free condensation reaction could potentially be developed, which would significantly reduce the process mass intensity (PMI) of the synthesis.

An atom-economy-focused synthesis prioritizes reactions that incorporate the maximum number of atoms from the reactants into the final product. researchgate.netprimescholars.comjocpr.comnih.gov Addition and rearrangement reactions are inherently 100% atom-economical. While a direct 100% atom-economical synthesis of this compound from simple precursors is challenging, choosing reaction pathways that minimize the generation of byproducts is a key aspect of this approach. For example, a catalytic C-H activation and functionalization of aniline with an appropriate isobutyl-containing synthon would be a highly atom-economical approach, although it represents a significant synthetic challenge.

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For this compound, the most logical bond disconnections are centered around the formation of the ketone and the installation of the amino group on the aromatic ring.

A primary strategic disconnection is the carbon-carbon bond between the carbonyl group and the phenyl ring. This disconnection points to a Friedel-Crafts acylation reaction, a fundamental method for forming aryl ketones. This approach identifies two key synthons: an acyl cation equivalent derived from 3-methylbutanoic acid and an aniline-based nucleophile.

The corresponding synthetic equivalents for these synthons would be 3-methylbutanoyl chloride (isovaleryl chloride) and aniline or a protected aniline derivative. The presence of the amino group on the phenyl ring presents a challenge for direct Friedel-Crafts acylation, as the Lewis acid catalyst required for the reaction can complex with the basic amine, deactivating the ring towards electrophilic substitution. quora.com Therefore, a more practical approach involves using a protected aniline, such as acetanilide, to circumvent this issue.

An alternative disconnection strategy could involve the carbon-nitrogen bond of the aniline moiety. This would suggest a nucleophilic aromatic substitution (SNAr) pathway on a precursor with a suitable leaving group at the ortho position to the ketone. However, the Friedel-Crafts approach is generally more direct and convergent for this type of structure.

The retrosynthetic pathway can be summarized as follows:

Target Molecule: this compound

Disconnection 1 (C-N bond): This is less common for primary amine synthesis on an unactivated ring.

Disconnection 2 (Aryl C-C bond of the ketone): This suggests a Friedel-Crafts acylation.

Precursors: 2-Aminoacetophenone (or a protected version) and an isobutyl electrophile, or more practically, a protected aniline and an isovaleryl electrophile.

This analysis strongly suggests that a Friedel-Crafts acylation of a protected aniline followed by deprotection is a highly plausible and efficient route for the synthesis of this compound.

Enantioselective and Stereoselective Synthesis

While this compound itself is achiral, the introduction of chirality at a later stage or the synthesis of chiral derivatives often requires enantioselective or stereoselective methods. Should a chiral center be introduced, for instance, alpha to the carbonyl group, several strategies could be employed.

Enzymatic Kinetic Resolution: One potential approach involves the use of enzymes, such as lipases or hydrolases, to selectively react with one enantiomer of a racemic precursor, leaving the other enantiomer unreacted and thus enriched. This method is widely used in the pharmaceutical industry for its high selectivity under mild conditions.

Asymmetric Hydrogenation: If a precursor containing a double bond is synthesized, asymmetric hydrogenation using a chiral catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could establish a stereocenter with high enantiomeric excess.

Biocatalytic Transamination: A particularly relevant method for amino ketones is the use of transaminase enzymes. A prochiral ketone precursor could be stereoselectively aminated using a transaminase and an amino donor, directly yielding a chiral amine with high optical purity. This approach is gaining traction as a green and efficient alternative to traditional chemical methods. mdpi.com

Chiral Auxiliaries: Another established method involves the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to a precursor, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

While there is no specific literature detailing the enantioselective synthesis of this compound, these general principles of asymmetric synthesis are applicable to its derivatives or analogues where stereochemistry is a key consideration.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthesis of this compound, particularly via the proposed Friedel-Crafts acylation route, is highly dependent on the optimization of reaction conditions. Key parameters that influence the yield and purity of the product include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: The conventional Lewis acid catalyst for Friedel-Crafts acylation is aluminum chloride (AlCl3). However, due to its tendency to complex with the amine functionality of aniline derivatives, more than a stoichiometric amount is often required, leading to significant waste and difficult workup procedures. quora.com To address this, research has focused on alternative, more efficient catalysts. These include other Lewis acids like gallium triflate (Ga(OTf)3), hafnium triflate (Hf(OTf)4), and bismuth triflate (Bi(OTf)3), which have shown high activity in catalytic amounts for the acylation of anilides. researchgate.netgoogle.com The use of heterogeneous catalysts, such as zeolites, is also an attractive option for improving catalyst recovery and reusability, contributing to a more sustainable process. researchgate.net

Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. For Friedel-Crafts acylations, common solvents include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons. The use of nitroalkane solvents, sometimes in the presence of a perchlorate (B79767) salt, has been shown to be effective for the acylation of anilides. google.com The move towards solvent-free conditions is also a key area of optimization to reduce environmental impact and simplify product isolation. researchgate.net

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures generally lead to faster reaction rates but can also result in the formation of byproducts. Optimization involves finding the lowest possible temperature at which the reaction proceeds to completion within a reasonable timeframe. For the acylation of anilides, temperatures can range from room temperature to reflux, depending on the reactivity of the substrate and the catalyst used.

The following interactive table summarizes the potential impact of various reaction parameters on the Friedel-Crafts acylation for the synthesis of a precursor to this compound.

| Parameter | Options | Potential Impact on Yield and Efficiency |

| Catalyst | AlCl3, Ga(OTf)3, Hf(OTf)4, Bi(OTf)3, Zeolites | Catalytic Lewis acids can improve atom economy and simplify workup compared to stoichiometric AlCl3. Heterogeneous catalysts allow for easier separation and recycling. |

| Solvent | Nitrobenzene, Dichloromethane, Nitroalkanes, Solvent-free | Choice of solvent affects solubility, reaction rate, and product selectivity. Solvent-free conditions can enhance efficiency and reduce waste. |

| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rates but may lead to side reactions. Optimization is key to balance yield and purity. |

| Reactant | Aniline vs. Acetanilide (protected aniline) | Protection of the amine group is generally necessary to prevent catalyst deactivation and achieve good yields in Friedel-Crafts acylation. |

| Acylating Agent | 3-Methylbutanoyl chloride, 3-Methylbutanoic anhydride | The choice of acylating agent can influence reactivity and the nature of byproducts. |

By systematically optimizing these parameters, a robust, efficient, and scalable process for the synthesis of this compound can be developed.

Iii. Reaction Mechanisms and Fundamental Chemical Reactivity

General Organic Reactions Involving 1-(2-Aminophenyl)-3-methylbutan-1-one

The reactivity of this compound can be understood by considering the individual and combined effects of its functional components.

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction for benzene (B151609) and its derivatives. quora.com In this compound, the reactivity and regioselectivity of the aromatic ring are governed by the competing electronic effects of the amino (-NH2) group and the 3-methylbutanoyl (-C(O)CH2CH(CH3)2) group.

Activating and Directing Effects: The primary amino group is a powerful activating group and an ortho, para-director. lkouniv.ac.in Its lone pair of electrons can be donated into the π-system of the ring through resonance, increasing the electron density at the positions ortho and para to it. This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, thereby lowering the activation energy for substitution at these positions. lkouniv.ac.in Conversely, the acyl group is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

The mechanism proceeds in two steps: a slow, rate-determining attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation, followed by a fast deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu

The carbonyl group of the ketone is electrophilic at the carbon atom, making it susceptible to attack by nucleophiles. youtube.com This reaction, known as nucleophilic addition, is a primary transformation for aldehydes and ketones.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated upon acidic workup to yield an alcohol.

Reaction with Organometallic Reagents: Strong, irreversible nucleophiles such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) react readily with the ketone to form tertiary alcohols after protonation. For example, reaction with methylmagnesium bromide would yield 2-(2-aminophenyl)-4-methylpentan-2-ol.

Reaction with Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) deliver a hydride ion (H-) to the carbonyl carbon, reducing the ketone to a secondary alcohol, 1-(2-aminophenyl)-3-methylbutan-1-ol.

The reactivity of the carbonyl group can be influenced by the electronic properties of the aromatic ring. The electron-donating amino group may slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted acetophenone (B1666503).

The primary amino group is nucleophilic and can react with electrophilic carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form an imine (also known as a Schiff base). masterorganicchemistry.com This reaction is reversible and typically acid-catalyzed.

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. Under slightly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the C=N double bond of the imine. masterorganicchemistry.com The reaction's equilibrium can be driven toward the imine product by removing the water that is formed. Because the reaction is reversible, imine formation is a process under thermodynamic control. nih.gov

Intramolecular Cyclization and Heterocyclic Ring Formation

The ortho-disposition of the amino and acyl groups in this compound makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocyclic compounds, most notably quinolines.

The Friedländer synthesis is a classic and versatile method for constructing quinoline (B57606) rings. nih.govjk-sci.com In its general form, it involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a methylene (B1212753) group adjacent to a carbonyl). researchgate.netorganic-chemistry.org

For this compound, the reaction mechanism under base or acid catalysis is believed to proceed via:

An initial aldol-type condensation between the enolate of the α-methylene ketone (e.g., acetone) and the carbonyl group of the aminoketone, or alternatively, a condensation between the primary amine and the carbonyl of the α-methylene ketone.

The resulting intermediate then undergoes a rapid intramolecular cyclization (cyclodehydration).

Loss of a water molecule yields the stable, aromatic quinoline ring system.

Detailed mechanistic studies suggest that for reactions between o-aminobenzaldehydes and ketones, the initial slow step is the intermolecular aldol (B89426) condensation, which is followed by very rapid cyclization and dehydration. cdnsciencepub.com

The following table illustrates potential quinoline products from the Friedländer reaction of this compound with various carbonyl compounds.

| Reactant 2 (Carbonyl with α-Methylene) | Resulting Quinolone Product |

| Acetone (B3395972) | 4-Isobutyl-2-methylquinoline |

| Acetophenone | 4-Isobutyl-2-phenylquinoline |

| Cyclohexanone | 9-Isobutyl-1,2,3,4-tetrahydroacridine |

| Ethyl acetoacetate | Ethyl 4-isobutyl-2-methylquinoline-3-carboxylate |

Catalytic Transformations and Organocatalysis

Modern synthetic chemistry has developed numerous catalytic methods that can be applied to molecules like this compound. These methods offer improved efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Transition-Metal Catalysis: Many catalytic cycles for quinoline synthesis utilize 2-aminoaryl ketones or related compounds. For instance, ruthenium and rhodium complexes have been shown to catalyze the transfer hydrogenation of acetophenones, a reaction involving the reduction of the ketone. mdpi.com More directly, electrochemical methods using catalysts like n-Bu4NI can achieve intramolecular C-H/N-H coupling in 2'-aminoacetophenones to synthesize isatins, another important class of heterocycles. organic-chemistry.org

Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate reactions, is a powerful tool in synthesis. chiba-u.jp The functional groups in this compound are amenable to organocatalytic transformations. The primary amine can act as a catalyst itself or be part of an enamine- or iminium-catalyzed reaction. For example, chiral primary amines derived from cinchona alkaloids are used as organocatalysts in asymmetric Mannich reactions of acetophenone derivatives. chiba-u.jp Similarly, the ketone can undergo organocatalytic asymmetric reductive amination. researchgate.net The combination of biocatalysis and organocatalysis, using cofactor mimics, has also shown potential for reactions involving ketones and imines. acs.org

Reaction Kinetics and Thermodynamic Parameters

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not widely available in the literature. However, the kinetic and thermodynamic profiles can be inferred from the general principles governing its characteristic reactions.

Reaction Kinetics: The rate of a chemical reaction is determined by its activation energy. For the key reactions of this compound, the rate-determining step (RDS) is crucial.

In Electrophilic Aromatic Substitution , the RDS is the initial attack of the aromatic π-system on the electrophile, which leads to the temporary disruption of aromaticity and the formation of the high-energy arenium ion intermediate. masterorganicchemistry.commakingmolecules.com

In Nucleophilic Addition to the carbonyl, the rate can be influenced by the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. For weaker nucleophiles, acid catalysis is often required to protonate the carbonyl oxygen, increasing its electrophilicity.

In Friedländer Cyclization , the initial intermolecular aldol condensation is generally considered the slow, rate-determining step. cdnsciencepub.com

Reactions that restore or form a stable aromatic system, such as the final deprotonation in SEAr or the dehydration in the Friedländer synthesis, are thermodynamically highly favorable. The large negative Gibbs free energy change associated with the formation of the stable quinoline ring provides a strong driving force for the cyclization reaction.

The following table summarizes the key kinetic and thermodynamic features for the principal reactions of this compound.

| Reaction Type | Key Kinetic Factor (Rate-Determining Step) | Key Thermodynamic Factor |

| Electrophilic Aromatic Substitution | Formation of the arenium ion intermediate (disruption of aromaticity). masterorganicchemistry.com | Restoration of the stable aromatic ring. |

| Nucleophilic Addition | Nucleophilicity of the attacking species; electrophilicity of the carbonyl carbon. | Formation of a stable tetrahedral product (e.g., alcohol). |

| Imine Condensation | Dehydration of the hemiaminal intermediate. | Reversible reaction; equilibrium driven by removal of water. nih.gov |

| Intramolecular Cyclization | Intermolecular aldol-type condensation. cdnsciencepub.com | Formation of a highly stable aromatic heterocyclic ring (quinoline). |

Identification and Characterization of Reaction Intermediates

The reactivity of this compound is largely defined by the interplay between the nucleophilic amino group (-NH₂) and the electrophilic carbonyl group (C=O), ortho-substituted on a benzene ring. This arrangement makes it a prime precursor for cyclization reactions, most notably the Friedländer annulation, to synthesize quinoline derivatives. wikipedia.orgnih.govorganic-chemistry.org The identification of transient species in such reactions is crucial for understanding the reaction pathway and optimizing conditions.

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. iipseries.orgnih.gov For this compound, a reaction with a simple ketone like acetone would proceed through several key intermediates. Two primary mechanistic pathways are generally proposed. wikipedia.orgscribd.com

Aldol Addition Pathway: This mechanism begins with a base- or acid-catalyzed aldol addition between the enolate of the reaction partner (e.g., acetone) and the carbonyl group of this compound. This forms an aldol adduct intermediate. Subsequent dehydration yields a β-(2-aminobenzoyl) α,β-unsaturated ketone. The final steps involve intramolecular cyclization via attack of the aniline (B41778) nitrogen onto the β-carbon, forming a heterocyclic ring which then aromatizes to the quinoline product upon elimination of water.

Schiff Base/Enamine Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the primary amine of the 2-aminophenyl ketone and the carbonyl of the reaction partner. nih.gov Tautomerization of this imine can lead to a crucial enamine intermediate. acs.orgresearchgate.net This enamine then undergoes an intramolecular aldol-type cyclization, where the enamine attacks the ketone on the aromatic ring. A final dehydration step yields the aromatic quinoline ring system.

Characterization of these short-lived intermediates is challenging but can be accomplished through a combination of spectroscopic methods and trapping experiments. In analogous systems, in situ NMR spectroscopy has been employed to detect and structurally analyze enamine and aldol intermediates. acs.org Techniques such as ¹H NMR, ¹³C NMR, and specialized 2D NMR (like NOESY) can provide conformational details of these transient species. acs.org Furthermore, the progress of the reaction and the formation of key functional groups, such as the disappearance of the primary amine and the formation of an imine or enamine, can be monitored using FT-IR spectroscopy. mdpi.com High-resolution mass spectrometry (HRMS) is also vital for identifying the mass of proposed intermediates and final products.

Table 1: Key Intermediates in Quinoline Synthesis from this compound and Characterization Methods

| Intermediate Type | Proposed Structure | Key Features & Role | Common Characterization Methods |

| Aldol Adduct | β-hydroxy ketone | Formed via C-C bond formation between the two carbonyl reactants. It is the precursor to the α,β-unsaturated intermediate. | In situ NMR, Trapping experiments followed by MS and NMR analysis. |

| α,β-Unsaturated Ketone | Conjugated enone | Results from dehydration of the aldol adduct. Contains the electrophilic center for the intramolecular cyclization. | FT-IR (C=C and C=O stretching), ¹H NMR (vinyl protons), HRMS. |

| Schiff Base (Imine) | C=N double bond | Formed from condensation of the amino group and a carbonyl partner. Precursor to the enamine. | FT-IR (C=N stretching), ¹³C NMR (imine carbon signal). |

| Enamine | C=C-N system | The key nucleophile in the Schiff base pathway. It attacks the intramolecular carbonyl to form the new ring. | In situ ¹H and ¹³C NMR spectroscopy, Chemical trapping. acs.orgresearchgate.netacs.org |

| Cyclized Hemiaminal | Hydroxydihydroquinoline | Formed after the intramolecular ring-closing step. It is unstable and readily dehydrates. | Rarely isolated; typically inferred from kinetic and computational studies. |

Bond Dissociation Energy (BDE) and Stability Considerations

The stability of this compound is intrinsically linked to the strength of its covalent bonds. Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond homolytically, forming two radical fragments. wikipedia.org It serves as a direct measure of bond strength; higher BDE values correspond to stronger, more stable bonds that require more energy to break. libretexts.org

The aromatic phenyl ring is the most stable feature of the molecule, characterized by strong C-C and C-H bonds with high BDEs due to sp² hybridization and resonance stabilization. The N-H bonds of the aniline moiety are relatively strong, though slightly weaker than N-H bonds in ammonia (B1221849) due to the influence of the aromatic ring. acs.orgacs.orgrsc.org

The aliphatic isobutyl side chain features standard alkane C-C and C-H bonds. However, the C-H bonds on the methylene carbon (Cα) adjacent to the carbonyl group are significantly weaker. This is because the resulting radical would be stabilized by resonance with the adjacent carbonyl group. This lower BDE makes these α-hydrogens the most acidic protons in the aliphatic chain and a likely site for radical abstraction reactions. The C-C bond between the phenyl ring and the carbonyl carbon is relatively strong due to the sp²-sp² carbon framework. The carbonyl (C=O) double bond is inherently very strong and stable.

Table 2: Estimated Bond Dissociation Energies (BDE) for Key Bonds in this compound

| Bond Type | Location in Molecule | Approximate BDE (kJ/mol) | Approximate BDE (kcal/mol) | Stability Notes |

| N-H | Primary Aromatic Amine | 375 - 385 | 90 - 92 | Strong bond, but the amine group is highly nucleophilic. acs.org |

| C-H (Aromatic) | Phenyl Ring | 460 - 470 | 110 - 112 | Very strong and stable due to sp² hybridization and aromaticity. wikipedia.org |

| C-H (α-carbonyl) | Methylene (CH₂) adjacent to C=O | 395 - 405 | 94 - 97 | Weakened due to resonance stabilization of the resulting radical. nih.gov |

| C-H (Aliphatic) | Isobutyl Group (CH, CH₃) | 410 - 425 | 98 - 101 | Typical strength for secondary/tertiary C-H bonds. acs.org |

| C-C (Aromatic) | Phenyl Ring | ~498 | ~119 | Very stable part of the aromatic system. |

| C(aryl)-C(carbonyl) | Phenyl Ring to Carbonyl Carbon | 410 - 420 | 98 - 100 | Strong sp²-sp² single bond. dtu.dk |

| C-C (Aliphatic) | Isobutyl Group | 355 - 370 | 85 - 88 | Standard aliphatic C-C bond strength. |

| C-N | Phenyl Ring to Amino Group | 420 - 430 | 100 - 103 | Strong bond with some double bond character due to resonance. |

| C=O | Ketone Carbonyl | 730 - 750 | 174 - 180 | Very strong and stable double bond. msu.edu |

Note: The BDE values are averaged from literature sources for similar chemical environments and should be considered approximate. wikipedia.orgmsu.eduucsb.edu

Iv. Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1-(2-Aminophenyl)-3-methylbutan-1-one, a full suite of NMR experiments, from simple one-dimensional to complex two-dimensional analyses, is required for complete structural assignment.

One-dimensional NMR spectra are the foundation of structural elucidation, providing initial information on the types and numbers of protons and carbons in different chemical environments.

¹H NMR Spectral Analysis: The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The aromatic protons on the aminophenyl ring would appear in the downfield region (approximately 6.5-7.8 ppm), likely as complex multiplets due to spin-spin coupling. The protons of the amino group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be variable. The aliphatic protons of the isobutyl group would be found in the upfield region. The two methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group are expected to appear as a doublet, while the single methine (-CH-) proton would be a multiplet, and the six equivalent methyl (-CH₃) protons would present as a doublet.

¹³C NMR Spectral Analysis: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are anticipated, as two pairs of aromatic carbons are chemically equivalent due to symmetry. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (around 200 ppm). libretexts.org The six aromatic carbons would resonate in the 115-150 ppm range. The remaining three signals correspond to the aliphatic carbons of the isobutyl side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | N/A | ~205 |

| Aromatic C (quaternary, attached to NH₂) | N/A | ~150 |

| Aromatic C (quaternary, attached to C=O) | N/A | ~120 |

| Aromatic CH | ~6.5 - 7.8, multiplet, 4H | ~115 - 135 |

| Amino (NH₂) | Variable, broad singlet, 2H | N/A |

| Methylene (CH₂) | ~2.8, doublet, 2H | ~45 |

| Methine (CH) | ~2.2, multiplet, 1H | ~25 |

| Methyl (CH₃) | ~1.0, doublet, 6H | ~22 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. st-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, COSY would show correlations between the adjacent protons in the isobutyl group: the methylene (-CH₂-) protons would show a cross-peak with the methine (-CH-) proton, which in turn would show a correlation to the methyl (-CH₃) protons. It would also help in assigning the coupled protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly bonded. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the one between the methylene (-CH₂-) protons and the carbonyl carbon, as well as with the quaternary aromatic carbon, thus connecting the aliphatic chain to the aromatic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which helps in determining the molecule's preferred conformation. For instance, NOE correlations might be observed between the methylene protons and one of the ortho protons on the phenyl ring, providing insight into the rotational orientation around the aryl-ketone bond.

Molecules are not static entities, and Dynamic NMR (DNMR) studies can provide valuable information on conformational changes that occur on the NMR timescale. utoronto.ca In this compound, rotation around the single bond connecting the carbonyl group to the phenyl ring and the bonds within the flexible isobutyl chain are potential dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where rotation is slow, separate signals for non-equivalent conformers might be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barriers associated with these conformational changes.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₁₁H₁₅NO. HRMS can measure the mass of the molecular ion with sufficient accuracy to distinguish it from other ions with the same nominal mass but different elemental compositions.

Molecular Formula: C₁₁H₁₅NO

Calculated Exact Mass: 177.1154 g/mol

Expected HRMS Result: An experimental value very close to the calculated mass (e.g., 177.1152) would confirm the elemental composition of the molecule. rsc.org

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint.

For this compound, the molecular ion peak (M⁺˙) would be observed at an m/z of 177. The most characteristic fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.

Alpha-Cleavage: Loss of the isobutyl radical (•C₄H₉, mass 57) would lead to the formation of the 2-aminobenzoyl cation, a highly stable acylium ion, which would produce a prominent peak at m/z 120. This is often the base peak in the spectrum of aryl ketones.

Other Fragmentations: Another possible alpha-cleavage involves the loss of the aminophenyl radical, leading to a fragment at m/z 71 corresponding to the isobutyryl cation. Further fragmentation of the m/z 120 ion could occur through the loss of carbon monoxide (CO), resulting in a peak at m/z 92.

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 177 | [C₁₁H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 120 | [H₂N-C₆H₄-CO]⁺ | Alpha-cleavage: Loss of •C₄H₉ |

| 92 | [H₂N-C₆H₄]⁺ | Loss of CO from m/z 120 |

| 71 | [CH(CH₃)₂CH₂CO]⁺ | Alpha-cleavage: Loss of •C₆H₄NH₂ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation corresponding to transitions between vibrational energy levels, which must involve a change in the molecule's dipole moment. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light and detects vibrational modes that cause a change in the polarizability of the molecule.

For this compound, these techniques are crucial for identifying its characteristic functional groups. The key vibrational modes expected for this compound are detailed below:

Amino (N-H) Vibrations: The primary amine group (-NH₂) gives rise to two distinct stretching bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretching modes. A scissoring (bending) vibration is also typically observed around 1650-1580 cm⁻¹.

Carbonyl (C=O) Stretching: The ketone carbonyl group produces a very strong and sharp absorption band. In an aromatic ketone, this C=O stretch typically appears around 1685 cm⁻¹. However, in this molecule, conjugation with the phenyl ring and the potential for intramolecular hydrogen bonding with the ortho-amino group would shift this absorption to a lower frequency (wavenumber), likely in the 1665-1650 cm⁻¹ region.

Aromatic Ring Vibrations: The phenyl group is characterized by C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching (in-plane) vibrations of variable intensity in the 1600-1450 cm⁻¹ range. Additionally, C-H out-of-plane bending vibrations are strong and diagnostic of the substitution pattern. For an ortho-disubstituted ring, a strong band is expected in the 770-735 cm⁻¹ region.

Aliphatic (C-H) Vibrations: The isobutyl group features aliphatic C-H stretching absorptions in the 3000-2850 cm⁻¹ region. Bending vibrations for the CH₂ and CH groups occur around 1470-1450 cm⁻¹. The gem-dimethyl moiety on the isobutyl group is expected to show a characteristic doublet near 1385 cm⁻¹ and 1370 cm⁻¹.

While specific experimental spectra for this compound are not widely published, the expected IR absorption frequencies can be predicted based on data from analogous structures like 1-(2-Aminophenyl)ethanone. nist.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| N-H Scissoring (bend) | 1650 - 1580 | Medium-Variable | |

| Ketone (C=O) | C=O Stretch | 1665 - 1650 | Strong |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |

| C=C Ring Stretch | 1600 - 1450 | Medium-Variable | |

| ortho C-H Bend (out-of-plane) | 770 - 735 | Strong | |

| Aliphatic (Isobutyl) | Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| C-H Bend (gem-dimethyl) | ~1385 & ~1370 (doublet) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups capable of absorbing light, especially those involved in conjugated π-electron systems.

The structure of this compound contains a potent chromophore: the 2-aminobenzoyl system. The key features of its UV-Vis spectrum would be:

π → π* Transitions: These high-intensity absorptions arise from the conjugated system of the phenyl ring and the carbonyl group. The benzene (B151609) ring itself exhibits characteristic absorptions, which are significantly modified by substituents. The electron-donating amino group (-NH₂, an auxochrome) and the electron-withdrawing carbonyl group work in concert to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to benzene.

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital. These transitions are symmetry-forbidden, resulting in absorption bands of much lower intensity than π → π* transitions, and they typically appear at longer wavelengths.

The solvent used for analysis can influence the positions of these absorptions. For n → π* transitions, polar solvents can lead to a hypsochromic (blue) shift. Analysis of the λmax values and their corresponding molar absorptivities provides quantitative data on the electronic structure of the molecule. mu-varna.bgresearchgate.net

| Electronic Transition | Associated Chromophore | Predicted Wavelength Range (λmax) | Expected Intensity |

|---|---|---|---|

| π → π | Aromatic Ring / Conjugated Carbonyl | 220 - 280 nm | High |

| π → π (Conjugated System) | Entire 2-Aminobenzoyl System | 300 - 380 nm | Medium-High |

| n → π* | Carbonyl Group | > 350 nm | Low |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule and thereby determine the exact positions of its atoms.

Should a suitable single crystal of this compound be grown, a crystallographic study would provide a wealth of structural information:

Bond Lengths, Bond Angles, and Torsion Angles: This technique would yield highly accurate measurements of all geometric parameters, confirming the connectivity and conformation of the molecule.

Intramolecular Interactions: Of particular interest would be the confirmation and characterization of the intramolecular hydrogen bond between the ortho-amino group and the carbonyl oxygen. This would be evidenced by a short N···O distance and a favorable N-H···O angle, leading to the formation of a stable six-membered pseudo-ring.

Molecular Conformation: The analysis would reveal the conformation of the flexible isobutyl side chain and the dihedral angle between the plane of the carbonyl group and the aromatic ring.

Intermolecular Interactions and Crystal Packing: Crystallography elucidates how molecules arrange themselves in the crystal lattice. This includes identifying intermolecular hydrogen bonds (e.g., involving the second N-H proton), π-π stacking interactions between aromatic rings, and van der Waals forces, all of which govern the macroscopic properties of the solid. researchgate.net

While a crystal structure for the title compound is not publicly available, the table below lists typical bond lengths expected for its constituent parts based on known structures of similar molecules.

| Bond | Typical Bond Length (Å) | Comment |

|---|---|---|

| C=O (Ketone) | 1.22 - 1.25 | Slightly elongated if involved in H-bonding |

| Caromatic-Caromatic | 1.38 - 1.41 | Standard aromatic bond |

| Caromatic-N | 1.37 - 1.42 | Partial double bond character due to resonance |

| Caromatic-C(O) | 1.47 - 1.51 | Single bond between sp² carbons |

| C(O)-Caliphatic | 1.50 - 1.54 | Standard C-C single bond |

| N-H | 0.95 - 1.02 | Typical amine N-H bond length |

V. Computational Chemistry and Theoretical Investigations

In Silico Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful in silico tools to predict and understand the chemical reactivity and selectivity of molecules, thereby guiding synthetic efforts and mechanistic studies. For a molecule like 1-(2-Aminophenyl)-3-methylbutan-1-one, these methods can elucidate the most probable sites for electrophilic and nucleophilic attack, predict the relative rates of reaction, and rationalize the formation of specific products over others.

Density Functional Theory (DFT) is a widely used computational method to calculate a variety of electronic properties that act as descriptors of chemical reactivity.

Global Reactivity Descriptors: These parameters provide a general overview of the molecule's stability and reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity. Other global descriptors such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) can be derived from HOMO and LUMO energies to quantify the molecule's resistance to deformation of its electron cloud and its propensity to accept electrons.

Local Reactivity Descriptors: To predict the selectivity of a reaction, it is crucial to identify the most reactive sites within the molecule. Local reactivity descriptors, such as Fukui functions or the analysis of atomic charges, pinpoint which atoms are most susceptible to either electrophilic or nucleophilic attack. For instance, the Fukui function f(r) indicates the change in electron density at a specific point when an electron is added to or removed from the system. This helps in identifying the most likely sites for chemical reactions.

The following table presents hypothetical, yet representative, global reactivity descriptors for an aminophenyl ketone, calculated using DFT, to illustrate the type of data generated in such studies.

| Descriptor | Value (Illustrative) | Implication |

| EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | A moderate gap suggests a balance of stability and reactivity. |

| Chemical Hardness (η) | 2.3 eV | Indicates resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.5 eV | Measures the propensity of the molecule to act as an electrophile. |

Computational models can also be employed to predict the regioselectivity of reactions. For aromatic compounds like this compound, which has multiple potential reaction sites on the phenyl ring, predicting the outcome of, for example, an electrophilic aromatic substitution is crucial.

In silico models for predicting the regioselectivity of reactions, such as nucleophilic aromatic substitution (SNAr), often rely on a combination of calculated descriptors. These can include the electron affinity of the molecule and the molecular electrostatic potential at the atoms undergoing substitution. By developing quantitative models that correlate these descriptors with experimentally observed reaction rates and selectivities, it becomes possible to predict the outcomes for new substrates with a high degree of accuracy. Such models have demonstrated the ability to correctly predict the major product in the majority of cases for diverse sets of aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP is mapped onto the electron density surface of the molecule, providing a color-coded guide to its electrostatic potential.

The MEP map for a molecule like this compound would reveal the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding intermolecular interactions and predicting the sites of chemical reactions.

Regions of Negative Electrostatic Potential (Red/Yellow): These areas are characterized by an excess of electron density and are attractive to electrophiles. In this compound, such regions would be expected around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group due to the presence of lone pairs of electrons. These sites would be the most likely points of attack for electrophiles.

Regions of Positive Electrostatic Potential (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. For this molecule, positive potential would be expected around the hydrogen atoms of the amino group and potentially on the carbonyl carbon atom.

Regions of Zero Potential (Green): These areas are electrostatically neutral.

The MEP map provides a clear, intuitive picture of the molecule's reactivity. For instance, it would visually confirm that a proton (an electrophile) would most likely be attracted to the carbonyl oxygen or the amino nitrogen. Conversely, a nucleophile would be guided towards the more electropositive regions of the molecule.

The table below provides an illustrative summary of the expected MEP characteristics for the key functional groups in this compound.

| Functional Group/Atom | Expected MEP Region | Potential Reactivity |

| Carbonyl Oxygen (C=O) | Intense Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance. |

| Amino Nitrogen (-NH2) | Negative (Red/Yellow) | Site for electrophilic attack and hydrogen bond acceptance. |

| Amino Hydrogens (-NH2) | Positive (Blue) | Site for hydrogen bond donation. |

| Carbonyl Carbon (C=O) | Slightly Positive | Potential site for nucleophilic attack. |

| Aromatic Ring | Varied (mostly neutral to slightly negative) | The amino group activates the ring towards electrophilic substitution, with specific positions being more negative. |

Vi. Synthesis and Characterization of Structural Analogues and Derivatives

Design Principles for Novel Derivatives Incorporating the 1-(2-Aminophenyl)-3-methylbutan-1-one Core

The design of novel derivatives based on the this compound core is a strategic process aimed at systematically modifying its physicochemical and biological properties. Key to this is the presence of three main reactive sites: the amino group (-NH2), the carbonyl group (C=O), and the aromatic phenyl ring. These sites offer opportunities for a wide range of chemical modifications.

One primary design principle involves the functionalization of the amino group . This can be achieved through reactions such as acylation, alkylation, and the formation of Schiff bases. These modifications can significantly alter the molecule's polarity, hydrogen bonding capabilities, and steric bulk, which in turn can influence its interactions with biological targets.

Another key strategy is the modification of the phenyl ring . Introducing various substituents (e.g., halogens, nitro groups, alkyl chains) onto the aromatic ring can modulate the electronic properties of the entire molecule. For instance, electron-withdrawing groups can increase the acidity of the amino protons, while electron-donating groups can enhance the nucleophilicity of the amino group.

Furthermore, the carbonyl group serves as a handle for derivatization. Reactions such as reduction to an alcohol or conversion to an oxime or hydrazone can lead to compounds with significantly different three-dimensional shapes and chemical reactivities.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are increasingly being employed to guide the design of new derivatives. spu.edu.synih.govsysrevpharm.orgnih.govscienceforecastoa.com QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a compound and its biological activity, thereby allowing for the prediction of the activity of novel, yet-to-be-synthesized analogues. spu.edu.synih.govsysrevpharm.orgnih.govscienceforecastoa.com

Synthetic Strategies for Peripheral Modification and Functionalization

A variety of synthetic strategies are being utilized to achieve the peripheral modification and functionalization of the this compound core.

A common approach for modifying the amino group is through N-acylation . This involves reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. This reaction is typically straightforward and allows for the introduction of a wide array of acyl groups.

The formation of Schiff bases is another versatile method for derivatizing the amino group. This is achieved through the condensation reaction of the aminophenyl ketone with various aldehydes or ketones. This reaction is often catalyzed by an acid and can be used to introduce diverse aromatic or aliphatic substituents.

For modifications of the phenyl ring, electrophilic aromatic substitution reactions are commonly employed. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, introducing a nitro group onto the ring. Subsequent reduction of the nitro group can then provide a second amino group, opening up further avenues for derivatization.

The carbonyl group can be targeted through various reactions. Reduction of the ketone to a secondary alcohol can be accomplished using reducing agents like sodium borohydride (B1222165). This transformation alters the geometry and electronic properties of the molecule. Furthermore, condensation reactions of the carbonyl group with hydroxylamine or hydrazine derivatives can yield the corresponding oximes and hydrazones .

A notable synthetic route for creating related structures involves the Claisen-Schmidt condensation . This reaction, between an aminophenyl ketone and an aldehyde, is a powerful tool for the synthesis of chalcone-like compounds, which are precursors to various heterocyclic systems. For example, (E)-1-(2-aminophenyl)-3-(pyridine-4-yl)prop-2-en-1-one, a related chalcone, has been synthesized via this method. conicet.gov.ar

Advanced Characterization Techniques for Derived Compounds

The comprehensive characterization of newly synthesized derivatives of this compound is crucial to confirm their structure and purity. A suite of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further resolve complex structures and establish connectivity between different parts of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule.

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. Characteristic absorption bands for the amino group (N-H stretching), carbonyl group (C=O stretching), and aromatic ring (C-H and C=C stretching) can be readily identified.

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline sample. This technique is invaluable for understanding the stereochemistry and conformational preferences of the synthesized derivatives.

For chalcone-like derivatives, a combination of these techniques is used to confirm their structure. For instance, the synthesis of novel styrylquinoline–chalcone hybrids derived from (2-aminophenyl)chalcones involved extensive characterization by FT-IR, ¹H/¹³C NMR, HRMS, and single-crystal X-ray diffraction. nih.govresearchgate.net

Structure-Reactivity Relationships within Derivative Libraries

The systematic synthesis and characterization of a library of derivatives of this compound allow for the investigation of structure-reactivity relationships. By correlating the structural features of the derivatives with their chemical reactivity or biological activity, researchers can gain valuable insights into the factors that govern their behavior.

For example, the introduction of electron-withdrawing or electron-donating substituents on the phenyl ring can significantly impact the reactivity of the amino and carbonyl groups. Electron-withdrawing groups tend to decrease the nucleophilicity of the amino group and increase the electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack. Conversely, electron-donating groups have the opposite effect.

The steric bulk of the substituents can also play a crucial role. Large, bulky groups near a reactive center can hinder the approach of reactants, thereby slowing down the reaction rate. This steric hindrance can be a key factor in determining the regioselectivity of certain reactions.

The development of a library of derivatives also allows for the systematic exploration of their potential biological activities. By screening these compounds in various biological assays, it is possible to identify lead compounds with desirable properties. The data generated from these screenings can then be used to refine the design of the next generation of derivatives with improved activity and selectivity.

The table below provides a summary of the types of modifications and their potential impact on the properties of the derivatives.

| Modification Site | Type of Modification | Potential Impact on Properties |

| Amino Group | Acylation, Alkylation, Schiff Base Formation | Altered polarity, hydrogen bonding, steric bulk |

| Phenyl Ring | Substitution (e.g., halogens, nitro groups) | Modulated electronic properties, reactivity of other functional groups |

| Carbonyl Group | Reduction, Oxime/Hydrazone Formation | Altered molecular geometry, reactivity |

Vii. Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For 1-(2-Aminophenyl)-3-methylbutan-1-one, various chromatographic methods can be optimized to achieve effective separation and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation efficiency and peak shape.

Key parameters in HPLC method development include the selection of the stationary phase (column), the mobile phase composition, flow rate, and detector settings. For a compound with the chemical properties of this compound, a reversed-phase column, such as a C18 or C8, is typically the first choice. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the aqueous phase can be adjusted to control the retention time of the analyte, given the presence of the amino group.

Method validation is a critical step to ensure the reliability and accuracy of the analytical data. This process involves evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for Aromatic Ketones

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table represents typical starting conditions for a compound of this class; specific parameters for this compound would require experimental optimization.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound to be amenable to GC analysis, it must possess sufficient volatility and thermal stability to be vaporized without decomposition in the GC inlet. If the compound has limited volatility, derivatization may be necessary to increase its volatility and improve its chromatographic behavior.

The selection of the appropriate GC column is crucial for achieving good separation. A column with a mid-polarity stationary phase, such as one containing a percentage of phenyl and methyl polysiloxane, would be a suitable starting point for the analysis of this aromatic amine. The choice of the stationary phase will depend on the need to resolve the analyte from other components in the sample matrix.

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be advantageous for separations that are challenging for either HPLC or GC. It can offer faster separations and reduced solvent consumption compared to HPLC. For a compound like this compound, SFC could provide an alternative separation mechanism, particularly when dealing with complex matrices or when seeking to resolve it from structurally similar impurities.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Matrices

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), provide a high degree of selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly powerful tool for the quantification of compounds in complex matrices such as biological fluids or environmental samples. The HPLC system separates the this compound from the matrix components, and the tandem mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is suitable for GC analysis, GC-MS offers excellent separation and structural identification capabilities. The mass spectrometer provides a mass spectrum of the eluting compound, which can be used for definitive identification by comparing it to a spectral library or by interpreting the fragmentation pattern.

Table 2: Comparison of Hyphenated Techniques

| Technique | Advantages | Considerations for this compound |

|---|---|---|

| LC-MS/MS | High sensitivity and selectivity; suitable for non-volatile compounds. | Ideal for analysis in complex biological or environmental samples. |

| GC-MS | Excellent separation efficiency; provides structural information. | Requires the compound to be volatile and thermally stable, or derivatized. |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For this compound, which has a basic amino group, CE could be a powerful analytical tool. The separation in CE is based on the charge-to-size ratio of the analyte, offering a different separation mechanism compared to HPLC or GC. This can be particularly useful for resolving impurities that are difficult to separate by chromatography.

Spectrophotometric and Electrochemical Detection Methods

While chromatographic techniques are often preferred for their separation capabilities, spectrophotometric and electrochemical methods can also be employed for the detection and quantification of this compound.

Spectrophotometric Methods: These methods are based on the absorption of light by the analyte. The presence of the aminophenyl and ketone groups in this compound results in a characteristic UV-Vis absorption spectrum. A simple UV-Vis spectrophotometer could be used for quantification in simple matrices where there are no interfering substances that absorb at the same wavelength.

Electrochemical Detection: The amino group in the molecule can be electrochemically active, meaning it can be oxidized or reduced at an electrode surface. This property can be exploited for detection using electrochemical methods such as cyclic voltammetry or amperometry. Electrochemical detectors coupled with HPLC can offer very high sensitivity for electroactive compounds.

Analytical Method Validation and Quality Control in Chemical Analysis

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. For the analysis of this compound, this would involve a comprehensive evaluation of the method's performance characteristics. Quality control, on the other hand, involves the systematic set of measures taken to ensure that the analytical results are of a consistently high quality.

A typical analytical method for this compound would likely involve high-performance liquid chromatography (HPLC) with UV detection, given the compound's chromophoric properties, or mass spectrometry (MS) for enhanced selectivity and sensitivity. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer could also be a viable technique, potentially after a derivatization step to improve volatility and thermal stability.

The validation of such a method would encompass the following key parameters:

Specificity/Selectivity: This ensures that the analytical signal is solely from the analyte of interest, this compound, and not from any other components in the sample matrix, such as impurities, degradation products, or other excipients. This is often demonstrated by analyzing placebo samples and samples spiked with known related substances.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards of this compound across a defined range. The relationship between concentration and response is then assessed statistically, often by calculating the correlation coefficient (r) and the coefficient of determination (r²).

Range: The range is the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following interactive data table provides illustrative validation data for a hypothetical HPLC-UV method for the quantification of this compound.

Hypothetical Validation Parameters for an HPLC-UV Method for this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | No interference at the retention time of the analyte | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Range | 50 - 150 µg/mL | Established |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

| Precision (RSD) - Repeatability | ≤ 2.0% | 0.8% |

| Precision (RSD) - Intermediate | ≤ 3.0% | 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |

Quality control in the routine application of this method would involve regular system suitability checks, the analysis of control samples with known concentrations of this compound, and adherence to standard operating procedures (SOPs).

Trace Detection and Quantification in Environmental or Industrial Samples

The detection and quantification of trace amounts of this compound in environmental samples (e.g., water, soil) or industrial samples (e.g., wastewater, process streams) present additional challenges due to the complexity of the sample matrices and the potentially low concentrations of the analyte. For such applications, highly sensitive and selective analytical techniques are required, often coupled with sample pre-concentration steps.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for trace analysis. These techniques provide a high degree of selectivity by separating the analyte from the matrix components and then identifying it based on its specific mass-to-charge ratio and fragmentation pattern.

The general workflow for trace analysis of this compound in an environmental or industrial sample would typically involve:

Sample Collection and Preservation: Ensuring the integrity of the sample from the point of collection to the laboratory.

Sample Preparation: This is a critical step to isolate the analyte from interfering matrix components and to concentrate it to a level that can be detected by the instrument. Common techniques include:

Liquid-Liquid Extraction (LLE): Partitioning the analyte from an aqueous sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent.

Instrumental Analysis: Separation and detection using a technique like GC-MS or LC-MS/MS.

Data Analysis and Quantification: Often performed using an internal standard or the standard addition method to compensate for matrix effects and variations in sample preparation.

The validation of a trace analysis method follows the same principles as outlined in the previous section, but with a greater emphasis on the LOD and LOQ, as well as the robustness of the sample preparation process.

The following interactive data table presents hypothetical performance data for an LC-MS/MS method developed for the trace quantification of this compound in industrial wastewater.

Hypothetical Performance of an LC-MS/MS Method for Trace Analysis of this compound in Industrial Wastewater

| Parameter | Hypothetical Finding |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 ng/mL |

| Mean Recovery (at 1 ng/mL) | 95% |

| Precision (RSD at 1 ng/mL) | < 5% |

Viii. Biochemical and Biomolecular Interaction Mechanisms Excluding Clinical Studies

In Vitro Enzyme Inhibition and Activation Studies at a Molecular Level

No specific data from in vitro enzyme inhibition or activation studies for 1-(2-Aminophenyl)-3-methylbutan-1-one are available in the current scientific literature. To understand its potential as an enzyme modulator, future research would need to screen the compound against a panel of enzymes. Such studies would determine key parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, providing insight into the potency and selectivity of its interactions.

Ligand-Target Binding and Receptor Interaction Studies (Non-Cellular, Mechanistic)

There are currently no published ligand-target binding or receptor interaction studies for this compound. Future investigations would involve techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to identify specific biological targets. These studies would be crucial for determining binding affinities (Kd), association (kon), and dissociation (koff) constants, which are fundamental to understanding the compound's mechanism of action at a molecular level.

Modulation of Defined Biochemical Pathways (e.g., Metabolic, Signaling, in isolated systems)

Information regarding the modulation of defined biochemical pathways by this compound is not available. Research in this area would involve cell-free systems or isolated organelles to investigate the compound's effects on specific metabolic or signaling cascades. For example, assays could be designed to measure the activity of key enzymes within a pathway or the concentration of metabolic intermediates after exposure to the compound.

Structure-Activity Relationship (SAR) Investigations in Isolated Biological Systems

As there are no initial activity data for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies typically involve synthesizing and testing a series of structurally related analogs to determine which chemical moieties are crucial for biological activity. This systematic approach helps in optimizing the lead compound for improved potency, selectivity, and other pharmacological properties.

Utility as Molecular Probes for Fundamental Biological Research